molecular formula C18H27F2N3O2 B6068446 (3R*,4R*)-1-[2-(difluoromethoxy)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol

(3R*,4R*)-1-[2-(difluoromethoxy)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol

カタログ番号 B6068446
分子量: 355.4 g/mol
InChIキー: XODUWJWAEULHME-HZPDHXFCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R*,4R*)-1-[2-(difluoromethoxy)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DF-MPPO and is a selective dopamine D3 receptor antagonist.

科学的研究の応用

DF-MPPO has been extensively studied for its potential therapeutic applications. Studies have shown that DF-MPPO has a high affinity for the dopamine D3 receptor, which is involved in several neurological disorders such as addiction, depression, and Parkinson's disease. DF-MPPO has been shown to block the effects of cocaine and methamphetamine on the dopamine D3 receptor, suggesting that it may be a potential treatment for drug addiction. Additionally, DF-MPPO has been shown to have antidepressant effects in animal models, suggesting that it may be a potential treatment for depression.

作用機序

DF-MPPO acts as a selective dopamine D3 receptor antagonist, which means that it blocks the effects of dopamine on this receptor. Dopamine is a neurotransmitter that is involved in several neurological processes, including reward, motivation, and movement. By blocking the effects of dopamine on the D3 receptor, DF-MPPO may modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects
DF-MPPO has been shown to have several biochemical and physiological effects. Studies have shown that DF-MPPO can decrease the activity of the mesolimbic dopamine system, which is involved in reward and addiction. Additionally, DF-MPPO has been shown to increase the activity of the prefrontal cortex, which is involved in executive function and decision-making. These effects suggest that DF-MPPO may be a potential treatment for addiction and other neurological disorders.

実験室実験の利点と制限

DF-MPPO has several advantages for lab experiments. It is a selective dopamine D3 receptor antagonist, which means that it has a high affinity for this receptor and does not affect other receptors. Additionally, DF-MPPO has a high purity level and can be synthesized easily. However, DF-MPPO also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, DF-MPPO may have different effects in humans compared to animal models, which may limit its translational potential.

将来の方向性

There are several future directions for DF-MPPO research. First, more studies are needed to understand the long-term effects of DF-MPPO on the dopamine system and other neurological processes. Additionally, more studies are needed to understand the potential therapeutic applications of DF-MPPO for addiction, depression, and other neurological disorders. Finally, more studies are needed to understand the translational potential of DF-MPPO from animal models to humans.
Conclusion
DF-MPPO is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a selective dopamine D3 receptor antagonist that has been shown to have potential therapeutic benefits for addiction, depression, and other neurological disorders. While DF-MPPO has several advantages for lab experiments, more studies are needed to understand its long-term effects and translational potential. Overall, DF-MPPO is a promising compound that may provide new insights into the treatment of neurological disorders.

合成法

The synthesis of DF-MPPO involves the reaction of 2-(difluoromethoxy)benzaldehyde with (3R,4R)-4-(4-methylpiperazin-1-yl)-3-piperidinol in the presence of a reducing agent. This reaction yields DF-MPPO as a white crystalline solid with a high purity level.

特性

IUPAC Name

(3R,4R)-1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27F2N3O2/c1-21-8-10-23(11-9-21)15-6-7-22(13-16(15)24)12-14-4-2-3-5-17(14)25-18(19)20/h2-5,15-16,18,24H,6-13H2,1H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODUWJWAEULHME-HZPDHXFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2O)CC3=CC=CC=C3OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=CC=CC=C3OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。